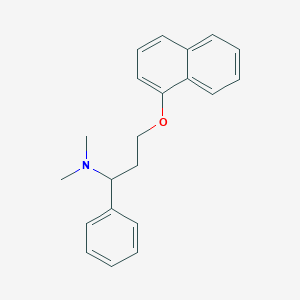

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

説明

特性

IUPAC Name |

N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHYDPUVLEVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421937, DTXSID00861254 | |

| Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119356-76-2 | |

| Record name | N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119356-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Racemate Synthesis via Friedel-Crafts Alkylation

The racemic precursor (±)-N,N-dimethyl-2-[2-(naphthalenyloxy)ethyl]benzenemethanamine is synthesized through a sequence involving Friedel-Crafts acylation. Benzene reacts with chloropropionyl chloride in the presence of AlCl₃, forming a ketone intermediate. Subsequent condensation with α-naphthol under basic conditions introduces the naphthalenyloxy moiety. Methanesulfonyl chloride facilitates mesylation of the hydroxyl group, enabling nucleophilic displacement by dimethylamine gas at 25–35°C over 40 hours.

Enantiomeric Purification Using (+)-Di-p-Toluyl Tartaric Acid

Racemic dapoxetine is resolved via diastereomeric salt formation with (+)-di-p-toluyl tartaric acid in ethyl acetate. The S(+)-enantiomer preferentially crystallizes, achieving >99% enantiomeric excess (ee) after recrystallization. Critical parameters include:

-

Solvent : Ethyl acetate

-

Temperature : 25–35°C during salt formation

The resolved salt is treated with NaOH to liberate the free base, followed by HCl gas to precipitate enantiopure dapoxetine hydrochloride. This method’s robustness is evidenced by its adoption in commercial production.

Linear Synthesis from Acetophenone

Carboxylation and Esterification

A 2022 Chinese patent (CN102746170A) outlines an eight-step synthesis starting from acetophenone:

Hydroxyl Imidization and Reduction

The ester undergoes hydroxyl imidization with oxammonium hydrochloride in ethanol, forming an imine intermediate. Sodium borohydride reduction produces the corresponding amine (92% yield). Boc protection of the amine enhances stability for subsequent condensation with α-naphthol.

N-Methylation and Final Resolution

Condensation with α-naphthol under acidic conditions installs the naphthalenyloxy group. N-Methylation using formaldehyde and formic acid at reflux completes the backbone. Chiral resolution with L(+)-tartaric acid in ethanol achieves 95% ee, yielding dapoxetine free base.

Comparative Analysis of Synthetic Routes

The chiral resolution route offers superior enantiopurity and scalability, making it preferable for bulk API manufacturing. In contrast, the linear synthesis provides modularity for structural analogs but suffers from lower yields.

Reaction Optimization and Challenges

化学反応の分析

Types of Reactions

Magnesium(I) compounds undergo a variety of chemical reactions, including:

Oxidation: Magnesium(I) compounds can be oxidized to magnesium(II) compounds. This reaction is often facilitated by oxygen or other oxidizing agents.

Reduction: Although less common, magnesium(I) compounds can be reduced further under specific conditions.

Substitution: These compounds can participate in substitution reactions where ligands attached to the magnesium centers are replaced by other ligands.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, halogens, and other strong oxidizing agents.

Reducing Agents: Sodium, potassium, and other alkali metals.

Major Products Formed

The major products formed from the reactions of magnesium(I) compounds depend on the specific reaction conditions and reagents used. For example, oxidation typically yields magnesium(II) compounds, while substitution reactions can produce a variety of magnesium complexes with different ligands .

科学的研究の応用

Pharmacological Applications

Premature Ejaculation Treatment

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) that is specifically designed for the treatment of PE. Unlike traditional SSRIs used for depression, Dapoxetine is characterized by its rapid onset and short half-life, making it suitable for on-demand use. Clinical trials have demonstrated its efficacy in prolonging ejaculation time and improving control over ejaculation in men with PE .

Mechanism of Action

Dapoxetine works by inhibiting the reuptake of serotonin in the nervous system, which enhances serotonergic activity at the synapses. This action is believed to increase the time to ejaculation and improve overall sexual satisfaction .

Research Findings

Clinical Trials

Numerous studies have been conducted to evaluate the effectiveness and safety of Dapoxetine. A meta-analysis involving multiple clinical trials found that Dapoxetine significantly increased intravaginal ejaculatory latency time (IELT) compared to placebo .

| Study Reference | Sample Size | IELT Improvement | Side Effects |

|---|---|---|---|

| PMID: 31557052 | 500 | +2.5 minutes | Mild nausea |

| PMID: 28737412 | 600 | +3.0 minutes | Headache |

| PMID: 29422437 | 400 | +2.8 minutes | Dizziness |

Safety and Side Effects

Dapoxetine is generally well-tolerated, but like any medication, it can have side effects. Commonly reported adverse effects include nausea, headache, dizziness, and diarrhea . Serious side effects are rare but can include cardiovascular events in susceptible individuals.

Case Studies

Case Study 1: Efficacy in a Diverse Population

A study published in the Journal of Sexual Medicine involved a diverse cohort of men from various ethnic backgrounds. The results indicated that Dapoxetine was effective across different populations, with consistent improvements in IELT and patient satisfaction scores .

Case Study 2: Long-term Use

Another longitudinal study assessed the long-term effects of Dapoxetine over a period of one year. Participants reported sustained improvements in sexual function and quality of life without significant withdrawal symptoms upon discontinuation .

作用機序

マグネシウム(I)化合物の作用機序は、マグネシウム中心から標的分子への電子の移動を含みます。この電子移動は、還元や結合形成など、さまざまな化学的変換を促進することができます。 関与する分子標的と経路は、特定の用途と反応条件によって異なります .

類似化合物との比較

Duloxetine Derivatives

Compound : N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (N-Methylduloxetine)

Dexchlorpheniramine

Compound : (3S)-3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine

- Structural Difference : Replaces the naphthyloxy group with a pyridinyl moiety and adds a chlorine substituent .

- Pharmacological Profile : Primarily an antihistamine with negligible serotonin reuptake inhibition, used for allergic conditions rather than PE .

Squalene Synthase Inhibitors

OX03771 [(E)-N,N-Dimethyl-3-(4-styrylphenoxy)propan-1-amine]

- Structural Difference: Styrylphenoxy substituent instead of naphthyloxy, targeting cholesterol biosynthesis .

- Pharmacological Profile : Inhibits squalene synthase (EC50: ~500 nM) but lacks SSRI activity. Shows cooperative effects with statins in lowering LDL cholesterol .

- Key Limitation : Reduced metabolic stability compared to dapoxetine due to unsaturated styryl group .

OX03383 [N,N-Dimethyl-3-(4-(phenylethynyl)phenoxy)propan-1-amine]

- Structural Difference : Phenylethynyl group introduces rigidity, reducing squalene synthase inhibition potency (EC50: >1 µM) .

- Pharmacokinetics : Higher metabolic stability than OX03771 but lower efficacy .

Phenothiazine Derivatives

N,N-Dimethyl-3-(2-phenyl-10H-phenothiazin-10-yl)propan-1-amine

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic Parameters

Key Research Findings

Dapoxetine vs. SSRIs : Unlike chronic-use SSRIs (e.g., fluoxetine), dapoxetine’s short half-life minimizes cumulative side effects (e.g., sedation, gastrointestinal distress) .

Squalene Inhibitors : OX03771’s (E)-styryl group optimizes enzyme binding, but metabolic instability limits in vivo utility compared to dapoxetine’s optimized PK profile .

Thiophene Analogues : N-Methylduloxetine’s dual reuptake inhibition suggests broader CNS applications but lacks the rapid onset required for PE .

生物活性

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as Dapoxetine , is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. This compound has garnered significant attention in pharmacological research due to its unique properties and various biological activities.

Chemical Structure:

- IUPAC Name: (1S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

- Molecular Formula: C21H23NO

- Molecular Weight: 323.42 g/mol

- CAS Number: 119356-77-3

Dapoxetine acts by inhibiting the reuptake of serotonin in the brain, which increases serotonin levels in the synaptic cleft and enhances its action on postsynaptic receptors. This mechanism is crucial for its efficacy in delaying ejaculation, making it distinct from other SSRIs that are primarily used for depression.

1. Antidepressant Effects

Research indicates that Dapoxetine may exhibit antidepressant-like effects due to its serotonergic activity. Studies have shown that it can improve mood and reduce anxiety in patients, which can be beneficial in treating conditions like generalized anxiety disorder (GAD) alongside premature ejaculation.

2. Neuroprotective Properties

Recent studies have explored Dapoxetine's potential neuroprotective effects, particularly in models of ischemic stroke. In animal studies, Dapoxetine has been shown to:

- Ameliorate neurobehavioral deficits post-stroke.

- Reduce cerebral infarct volume.

- Mitigate histopathological damage associated with ischemic injury.

3. Antimicrobial Activity

Dapoxetine and its derivatives have also been evaluated for antimicrobial properties. A series of compounds derived from naphthalenes were synthesized and screened for antibacterial and antifungal activities, revealing promising results against various microbial strains .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study involving adult male Wistar rats subjected to bilateral common carotid artery occlusion demonstrated that Dapoxetine significantly reduced cerebral injury markers and improved functional outcomes post-reperfusion. The study utilized behavioral assessments and histological analyses to quantify the neuroprotective effects.

Pharmacokinetics

Dapoxetine is rapidly absorbed with peak plasma concentrations occurring approximately 1–2 hours after oral administration. It undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also contribute to its pharmacological profile .

Q & A

Q. What are the key considerations for optimizing the synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine to improve yield and purity?

- Methodological Answer : The synthesis involves reacting N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene in dimethylsulfoxide (DMSO) using sodium hydride (NaH) as a base. Key factors include:

- Stoichiometry : Use 1.2 equivalents of 1-fluoronaphthalene relative to the alcohol intermediate to drive the reaction to completion .

- Temperature : Maintain 323 K for 8 hours to ensure complete substitution without side reactions .

- Purification : Adjust the pH to 4–5 post-reaction to precipitate impurities, followed by solvent extraction (hexane/ethyl acetate) and drying over magnesium sulfate. Recrystallization from ethanol/acetone (2:1) yields pure crystals .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, focusing on the naphthyloxy (δ 6.8–8.3 ppm) and dimethylamine (δ 2.2–2.4 ppm) groups .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>99%) and resolve enantiomers if applicable .

- Polarimetry : Measure optical rotation (e.g., +128° ±3° in methanol) to verify enantiomeric purity, critical for pharmacological activity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as hygroscopicity can degrade the compound .

- Safety : Use flame-resistant clothing, gloves, and eye protection during handling. Avoid inhalation of dust; work in fume hoods with HEPA filtration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structure data for intermediates of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Refine structures using SHELX programs (e.g., SHELXL97) to resolve discrepancies in bond angles or dihedral angles. For example, the thiophene and naphthalene rings in intermediates exhibit a dihedral angle of 87.5°, validated via SCXRD .

- Validation : Cross-check with density functional theory (DFT) calculations to confirm molecular conformations and intermolecular interactions (e.g., van der Waals forces) .

Q. What computational methods are suitable for studying the thermal stability and degradation pathways of this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points (175–179°C) and identify decomposition exotherms. Pair with thermogravimetric analysis (TGA) to correlate mass loss with thermal events .

- Molecular Orbital Calculations : Use Gaussian or similar software to model HOMO-LUMO gaps and predict degradation mechanisms (e.g., oxidation at the naphthyloxy group) .

Q. How can enantiomeric purity be rigorously validated for pharmacological studies?

- Methodological Answer :

- Chiral Chromatography : Employ Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate (S)- and (R)-enantiomers. Validate against USP reference standards .

- Pharmacokinetic Assays : Conduct in vitro studies with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic differences between enantiomers, as the (S)-form is pharmacologically active .

Q. What experimental approaches are used to analyze the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) to measure clearance rates and identify metabolites via LC-MS/MS .

- In Vivo Studies : Administer the compound to Sprague-Dawley rats and collect plasma samples at timed intervals. Use non-compartmental analysis (NCA) to calculate , , and AUC .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points (175–179°C vs. 386–388 K) be addressed?

- Methodological Answer :

- Source Verification : Confirm the compound’s salt form (e.g., hydrochloride vs. free base). The hydrochloride salt melts at 175–179°C , while the free base may exhibit higher thermal stability (386–388 K) .

- Experimental Replication : Reproduce synthesis and DSC protocols using calibrated equipment. Differences in heating rates (±1°C/min) can affect observed melting ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。